10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine
Description
Structure
3D Structure
Properties
CAS No. |
110436-24-3 |
|---|---|
Molecular Formula |
C21H27N3S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
10-[2-(4-ethylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-3-22-12-14-23(15-13-22)17(2)16-24-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)24/h4-11,17H,3,12-16H2,1-2H3 |
InChI Key |
NJMPBWJSNSMVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 1-(2-chloroethyl)-4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Treatment of Spasticity and Neuropathic Pain
Research indicates that piperazine phenothiazine derivatives, including 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine, are effective in treating spasticity and neuropathic pain. These conditions often arise from spinal cord injuries or strokes, leading to muscle stiffness and painful spasms. The compound works by activating KCC2 (potassium/chloride cotransporter), which helps reduce intracellular chloride concentration, thereby alleviating symptoms associated with spasticity and chronic pain .
1.2 Neuroprotective Effects
The compound has shown promise in providing neuroprotective effects against neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Studies suggest that it can enhance neuronal survival and function, potentially offering a new avenue for treatment in central nervous system disorders .
1.3 Antitumor Activity
Recent investigations have highlighted the antitumor properties of phenothiazine derivatives. For instance, modifications of related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including oral squamous cell carcinoma. The compound's structure allows it to interact with multiple cellular pathways, enhancing its efficacy as an antitumor agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors. The compound acts as a dopamine receptor antagonist, inhibiting the activity of these receptors and modulating neurotransmitter levels in the brain. This action is particularly relevant in the context of its potential therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Table 1: Structural Features of Key Phenothiazine Derivatives
| Compound Name | Substituent at Position 2 | Side Chain at Position 10 | Key Structural Differences |
|---|---|---|---|
| 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine | None (unsubstituted) | 2-(4-Ethylpiperazinyl)propyl | Ethylpiperazine group, propyl linker |
| Trifluoperazine | Trifluoromethyl | 3-(4-Methylpiperazinyl)propyl | Methylpiperazine, trifluoromethyl at C2 |
| Prochlorperazine | Chloro | 3-(4-Methylpiperazinyl)propyl | Methylpiperazine, chloro at C2 |
| Promethazine | None | 2-(Dimethylamino)propyl | Dimethylamino group, shorter chain |
| E-0663 (Study compound) | Trifluoromethyl | 3-(3-Hydroxypyrrolidinyl)propyl | Hydroxypyrrolidine instead of piperazine |
Key Observations :
- Unlike trifluoperazine and prochlorperazine, this compound lacks a C2 substituent (e.g., trifluoromethyl or chloro), which are critical for dopamine D2 receptor antagonism in antipsychotic activity .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic and Activity Profiles
| Compound Name | Brain Elimination Rate | Key Pharmacological Activities | Potency Relative to Standards |
|---|---|---|---|
| This compound | Not reported | Antipsychotic (predicted), antibacterial | Lower D2 affinity vs. trifluoperazine* |
| Trifluoperazine | Moderate | Antipsychotic, antiemetic | High D2 affinity; TCID50 = 4.7 µg (antitumor) |
| E-0663 | Slower than chlorpromazine | Monoamine metabolite modulation | Highest noradrenaline metabolite effect |
| 10-[3-(Phthalimido)propyl]phenothiazine | Not reported | Antitumor (TCID50 = 11.5 µg) | Less potent than butyl-linked derivatives |
Key Findings :
- The ethyl group may reduce metabolic clearance compared to methylpiperazine derivatives, as seen in E-0663’s prolonged brain retention .
- Antibacterial Activity: Phenothiazines with piperazinyl side chains, such as F-1 and F-2 in , inhibit S. aureus and P. aeruginosa. The ethylpiperazinyl group in this compound may enhance membrane penetration, improving antibacterial efficacy .
- Antitumor Activity: Trifluoromethyl or chloro substituents at C2 significantly enhance antitumor potency (e.g., trifluoperazine: TCID50 = 4.7 µg).
Metabolic and Receptor Binding Considerations
- Monoamine Metabolism: E-0663, a phenothiazine with a hydroxypyrrolidine side chain, uniquely increases noradrenaline metabolites, suggesting that side-chain substitutions dictate monoaminergic effects. The ethylpiperazinyl group in this compound may similarly influence serotonin or dopamine metabolism .
- Receptor Affinity : Methylpiperazine derivatives (e.g., prochlorperazine) exhibit high D2 receptor affinity due to optimal side-chain length and nitrogen methylation. Ethyl substitution may alter steric hindrance or hydrogen bonding, reducing binding efficiency .
Biological Activity
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine is a derivative of phenothiazine, a class of compounds noted for their diverse biological activities, particularly in the field of psychiatry and oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:
- Dopamine Receptors : This compound acts as an antagonist at dopamine D1 and D2 receptors, which is essential for its antipsychotic effects. This interaction helps mitigate symptoms of psychosis by blocking dopamine transmission in the brain.
- Serotonin Receptors : It may also interact with serotonin receptors, contributing to its pharmacological profile and potentially enhancing mood regulation.
- Other Pathways : The compound may influence other neurotransmitter systems and ion channels, further explaining its diverse biological activities.
Biological Activities
Research indicates that phenothiazine derivatives exhibit various biological activities:
- Anticancer Activity : Studies have shown that phenothiazine derivatives can inhibit the growth of cancer cells. For instance, certain derivatives demonstrated significant cytotoxic effects against leukemia cell lines (HL-60), with growth inhibition rates exceeding 80% .
- Anticholinesterase Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Phenothiazine derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of various phenothiazine derivatives on different cancer cell lines. The results indicated that this compound exhibited potent antiproliferative activity against multiple types of cancer cells, including breast (MCF-7), lung (NCI-H522), and colon (HCT-15) cancer cells. The IC50 values were found to be in the nanomolar range, suggesting high potency .
Case Study 2: Neuroprotective Effects
In a model of spinal cord injury, administration of prochlorperazine (a related phenothiazine compound) showed a significant reduction in mechanical hyperalgesia. This suggests that phenothiazines may offer neuroprotective benefits post-injury by modulating pain pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process. Phenothiazine derivatives are often synthesized via fusion of diphenylamine with sulfur in the presence of catalysts like iodine or AlCl₃ . Subsequent alkylation or substitution reactions introduce the piperazinyl-propyl side chain. For example, nucleophilic substitution or Grignard reactions can attach the 4-ethylpiperazine moiety to the phenothiazine core. Optimization includes controlling temperature (e.g., 150–200°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of reagents (e.g., excess alkylating agents to drive substitution). Purification via column chromatography or recrystallization ensures product integrity .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion. Unit cell parameters (e.g., triclinic system with Å, Å, Å, , , ) and torsion angles (e.g., C–N bond angles of 155.97° and 153.28°) are refined using software like SHELX . Structural validation includes checking for R-factors (< 0.05) and residual electron density.
Q. What spectroscopic techniques are appropriate for characterizing its molecular structure?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazinyl CH₂ groups at δ 2.5–3.5 ppm) and confirm substitution patterns .
- IR Spectroscopy : Peaks near 1600 cm (C=N stretching) and 750 cm (C–S bonds in phenothiazine) verify functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., , expected m/z 344.39) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity and optimize synthesis pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as transition states for alkylation or cyclization. Reaction path search algorithms identify energetically favorable intermediates. Molecular docking or MD simulations assess steric effects in the piperazinyl-propyl side chain. Computational tools like Gaussian or ORCA integrate with experimental data to narrow reaction conditions (e.g., solvent choice, catalysts) and reduce trial-and-error .
Q. How should researchers design experiments to assess the pharmacological activity of this compound, considering factors like dosage and controls?
- Methodological Answer : Use factorial design to test variables (e.g., concentration, exposure time, cell lines). For in vitro assays:
- Dose-Response Curves : Test 5–7 concentrations (e.g., 1 nM–100 µM) to determine IC₅₀ values.
- Controls : Include vehicle (DMSO) and positive controls (e.g., chlorpromazine for phenothiazine benchmarks).
- Replicates : Triplicate measurements to ensure statistical power (p < 0.05). For in vivo studies, adhere to OECD guidelines for toxicity testing, including histopathology and pharmacokinetic profiling .
Q. How can contradictions in data from different characterization techniques (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Cross-validate results by:
- Crystallography vs. Spectroscopy : Compare XRD bond lengths with NMR-derived coupling constants () for conformational analysis.
- Thermal Analysis : DSC/TGA data can explain discrepancies in purity (e.g., melting point deviations due to polymorphs).
- Dynamic NMR : Resolve fluxional behavior in piperazinyl groups at variable temperatures. Contradictions may arise from solvate formation or dynamic motion in solution vs. solid state; computational models (e.g., conformational search) can reconcile these .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
